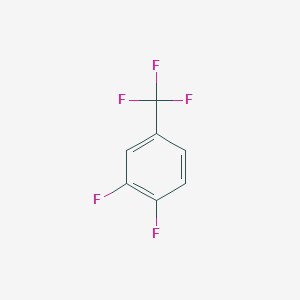

3,4-Difluorobenzotrifluoride

Descripción general

Descripción

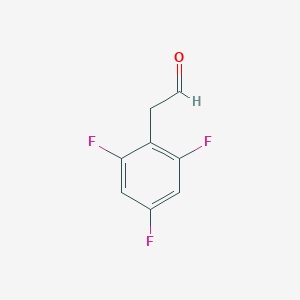

3,4-Difluorobenzotrifluoride is a colorless to light yellow liquid . It is used as a solvent and for making other chemicals and dyes . It is also a reactant in the preparation of arylacetonitriles .

Synthesis Analysis

3,4-Difluorobenzotrifluoride is prepared by contacting a 3,4-dihalobenzotrifluoride with an effective amount of KF or CsF in a polar aprotic solvent at an elevated temperature under substantially anhydrous conditions .

Molecular Structure Analysis

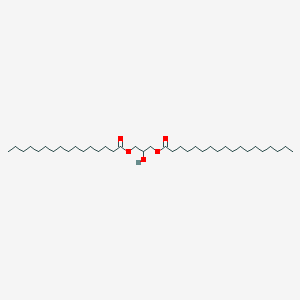

The molecular formula of 3,4-Difluorobenzotrifluoride is C7H3F5 . The structure can be viewed using Java or Javascript .

Chemical Reactions Analysis

3,4-Difluorobenzotrifluoride is prepared by contacting a 3,4-dihalobenzotrifluoride with an effective amount of KF or CsF in a polar aprotic solvent .

Physical And Chemical Properties Analysis

3,4-Difluorobenzotrifluoride has a boiling point of 102 °C, a flash point of 25 °C, a specific gravity of 1.41 at 20/20 °C, and a refractive index of 1.39 .

Aplicaciones Científicas De Investigación

Nuclear Magnetic Resonance (NMR) Spectroscopy

DFBT has been used in the analysis of 1H and 19F NMR spectra, contributing to understanding the spin–spin coupling constants in fluorinated compounds. This research is significant for the application of NMR spectroscopy in chemical analysis .

Synthesis of Fluorinated Compounds

DFBT has been used in the synthesis of 3,4-difluorobenzonitrile by a halogen-exchange reaction. This research contributes to the field of organic synthesis, particularly in the synthesis of fluorinated aromatic compounds, which are important in pharmaceuticals and agrochemicals .

Electrochemistry

Ionic liquids related to DFBT have been investigated in the field of electrochemistry. This research contributes to understanding the electrochemical behavior of fluorinated compounds in ionic liquids, which is relevant for applications in energy storage and electrochemical devices .

Optical and Dielectric Properties

Compounds related to DFBT have been used in the exploration of the effects on the optical and dielectric properties of polyimide thin films. This research is significant for the development of materials with specific optical and dielectric properties for use in electronics and photonics .

Catalysis

Iron (II) fluoride complexes, related to DFBT, have been used in the catalytic hydrodefluorination of fluorocarbons .

Preparation of Other Compounds

3,4-Dichlorobenzotrifluoride has been used in the preparation of DFBT by a KF exchange reaction . This process is significant in the field of organic synthesis.

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a derivative of benzotrifluoride, which is known for its wide applications in organic synthesis

Mode of Action

It’s known that fluorinated compounds often exhibit unique reactivity due to the electron-withdrawing nature of fluorine atoms, which can influence the compound’s interaction with its targets .

Biochemical Pathways

It’s known that fluorinated compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways . More research is needed to elucidate these effects.

Pharmacokinetics

The compound’s physical properties such as its liquid form and relatively low boiling point suggest that it could be readily absorbed and distributed in the body. The presence of fluorine atoms might also impact its metabolic stability .

Result of Action

Given its structural similarity to other fluorinated compounds, it might exhibit unique reactivity that could lead to various cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Difluorobenzotrifluoride. For instance, temperature and pH could affect its stability and reactivity . Additionally, the presence of other substances in the environment might influence its interactions with targets .

Propiedades

IUPAC Name |

1,2-difluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCGQTYWLZSKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345229 | |

| Record name | 3,4-Difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluorobenzotrifluoride | |

CAS RN |

32137-19-2 | |

| Record name | 1,2-Difluoro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32137-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary synthetic routes to obtain 3,4-Difluorobenzotrifluoride?

A1: One established method involves the pyrolysis of 3-amino-4-fluorobenzotrifluoride via its diazonium tetrafluoroborate intermediate. [] This method highlights the use of readily available fluorinated building blocks in organic synthesis. Another approach utilizes 3,4-Difluorobenzotrifluoride as a key precursor for synthesizing various derivatives, including 3,4-Difluorobenzoic acid. [] This highlights the versatility of this molecule as a starting material for more complex structures.

Q2: How does 3,4-Difluorobenzotrifluoride participate in Diels-Alder reactions?

A3: While 3,4-Difluorobenzotrifluoride itself may not be a direct participant in Diels-Alder reactions, its precursor, 1H,2H-Hexafluorocyclohexa-1,3-diene, exhibits reactivity in these cycloadditions. For example, reacting 1H,2H-Hexafluorocyclohexa-1,3-diene with 3,3,3-trifluoropropyne at high temperatures (200°C) yields 2-trifluoromethyl-4,5,7,7,8,8-hexafluorobicyclo[2,2,2]octa-2,5-diene. [] Interestingly, pyrolysis of this Diels-Alder adduct leads to the formation of 3,4-Difluorobenzotrifluoride. [] This reaction sequence showcases the potential of using Diels-Alder reactions followed by strategic transformations to access specific fluorinated aromatic compounds like 3,4-Difluorobenzotrifluoride.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)